Numidargistat

Description

Properties

IUPAC Name |

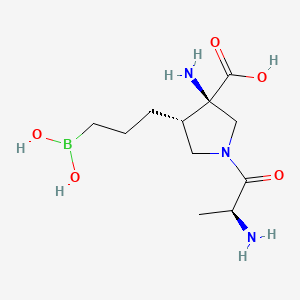

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJLMZYUGLJBSO-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095732-06-0 | |

| Record name | Numidargistat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-1158 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NUMIDARGISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Numidargistat's Mechanism of Action in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase. In the context of immuno-oncology, this compound's primary mechanism of action revolves around the restoration of T-cell function within the tumor microenvironment (TME). This guide provides an in-depth technical overview of the core mechanism by which this compound facilitates T-cell activation, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism: Reversal of L-Arginine Depletion-Induced T-Cell Suppression

The central mechanism of this compound in promoting T-cell activation is its ability to inhibit arginase, thereby preventing the depletion of L-arginine in the TME. Myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and some tumor cells express high levels of arginase 1 (ARG1) and arginase 2 (ARG2), which catabolize the essential amino acid L-arginine into ornithine and urea.[1][2][3] The resulting local depletion of L-arginine impairs T-cell function through several key mechanisms:

-

Downregulation of T-Cell Receptor (TCR) Signaling Components: L-arginine is critical for the proper expression of the CD3ζ chain, a vital component of the TCR complex responsible for signal transduction.[4][5][6] L-arginine deprivation leads to a sustained downregulation of CD3ζ, thereby impairing the T-cell's ability to respond to antigenic stimulation.[4][7]

-

Inhibition of T-Cell Proliferation: The lack of L-arginine arrests T-cells in the G0-G1 phase of the cell cycle, preventing their clonal expansion upon activation.[8]

-

Reduced Cytokine Production: L-arginine availability is essential for the production of key effector cytokines by T-cells, such as interferon-gamma (IFN-γ) and granzyme B, which are crucial for anti-tumor immunity.[4][9]

This compound, by inhibiting arginase, increases the extracellular concentration of L-arginine, thus reversing these immunosuppressive effects and restoring the capacity of T-cells to mount an effective anti-tumor response.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity and its effects on T-cell function.

| Parameter | Value | Source(s) |

| IC50 (Recombinant Human ARG1) | 86 nM, 98 nM | [3][10] |

| IC50 (Recombinant Human ARG2) | 296 nM, 249 nM | [3][10] |

| IC50 (Native Human ARG1) | Granulocyte lysate: 178 nMErythrocyte lysate: 116 nMHepatocyte lysate: 158 nMCancer patient plasma: 122 nM | [10] |

| Cellular IC50 | HepG2 cells: 32 µMK562 cells: 139 µMPrimary human hepatocytes: 210 µM | [10] |

Table 1: Inhibitory Activity of this compound (CB-1158)

| Experimental Model | Effect of this compound (CB-1158) | Source(s) |

| In vitro co-culture of human T-cells and granulocytes | Restored T-cell proliferation in a dose-dependent manner by blocking arginase activity and maintaining extracellular L-arginine levels. | [3] |

| In vitro co-culture of human T-cells and myeloid cells | Rescued T-cell proliferation and secretion of IFN-γ and granzyme B. | [9] |

| In vivo murine syngeneic tumor models (e.g., LLC, CT26) | Increased number of tumor-infiltrating CD8+ T-cells.Elevated levels of Th1 T-cell cytokines in the tumor.Increased expression of T-cell and NK-cell activation markers.Dose-dependent increases in plasma and tumor L-arginine levels. | [2][3][9] |

Table 2: Effects of this compound on T-Cell Activation and Anti-Tumor Immunity

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Experimental Protocols

Key Experiment: In Vitro T-Cell Proliferation Assay with Myeloid Cell Co-culture

This assay is fundamental to demonstrating the ability of this compound to reverse myeloid cell-mediated T-cell suppression.

1. Cell Isolation and Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Isolate T-cells and myeloid cells (e.g., monocytes or granulocytes) from PBMCs using magnetic-activated cell sorting (MACS) with relevant antibody-coated beads (e.g., CD3+ for T-cells, CD14+ for monocytes).

-

Label the isolated T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

2. Co-culture Setup:

-

Plate the isolated myeloid cells in a 96-well flat-bottom plate at a desired density (e.g., 1 x 10^5 cells/well).

-

Add the labeled T-cells to the wells containing myeloid cells at a specific T-cell to myeloid cell ratio (e.g., 2:1).

-

Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

3. T-Cell Stimulation and this compound Treatment:

-

Stimulate T-cells using anti-CD3/CD28 antibody-coated beads or soluble anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations.

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 to 96 hours.

4. Analysis:

-

T-Cell Proliferation: Harvest the cells and analyze by flow cytometry. Gate on the T-cell population and measure the dilution of the proliferation dye (e.g., CFSE). The percentage of proliferated cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo).

-

Cytokine Analysis: Collect the culture supernatants before harvesting the cells. Measure the concentration of key cytokines such as IFN-γ and granzyme B using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

Relationship to Methionine Metabolism

Based on the current scientific literature, the primary mechanism of action of this compound in T-cell activation is centered on the L-arginine metabolic pathway. While the methionine cycle is also crucial for T-cell activation, particularly for epigenetic modifications and protein synthesis, there is no direct evidence to suggest that this compound's effects are mediated through alterations in methionine metabolism. The restoration of T-cell function by this compound is predominantly attributed to the increased availability of L-arginine.

Conclusion

This compound's mechanism of action in T-cell activation is a well-defined process of reversing the immunosuppressive effects of L-arginine depletion in the tumor microenvironment. By potently inhibiting arginase, this compound restores the necessary L-arginine levels for proper T-cell receptor signaling, proliferation, and the production of effector cytokines. This targeted approach provides a strong rationale for its use in combination with other immunotherapies to enhance anti-tumor immune responses.

References

- 1. L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-Arginine modulates CD3zeta expression and T cell function in activated human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of T cell receptor CD3zeta chain expression by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-arginine consumption by macrophages modulates the expression of CD3 zeta chain in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]

- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

INCB01158: A Deep Dive into Arginase Inhibition and its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion within the TME is the depletion of essential amino acids required for robust anti-tumor immune responses. L-arginine, a critical substrate for T-cell proliferation and function, is a prime target for enzymatic depletion by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These cells upregulate the enzyme arginase, which hydrolyzes L-arginine into ornithine and urea, thereby creating an arginine-depleted "desert" that suppresses T-cell activity. INCB01158, also known as Numidargistat, is a potent and orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). By blocking the activity of arginase, INCB01158 aims to restore L-arginine levels within the TME, unleashing the full potential of the host's anti-tumor immunity. This technical guide provides a comprehensive overview of INCB01158, its mechanism of action, its multifaceted role in modulating the TME, and a summary of key preclinical and clinical findings.

The Role of Arginase in the Tumor Microenvironment

Arginase-expressing myeloid cells, including MDSCs and M2-polarized TAMs, are key architects of the immunosuppressive TME.[1] These cells are recruited to the tumor site and, through the production of arginase, actively suppress the adaptive immune response.[2] The depletion of L-arginine has several profound effects on T-cells:

-

Impaired T-cell Receptor (TCR) Signaling: L-arginine is essential for the expression of the CD3ζ chain, a critical component of the TCR complex. Its depletion leads to decreased CD3ζ expression, impairing the ability of T-cells to recognize and respond to tumor antigens.[3]

-

Inhibition of T-cell Proliferation: Arginine is a precursor for the synthesis of polyamines, which are essential for cell cycle progression. Arginine deprivation arrests T-cells in the G0-G1 phase of the cell cycle, preventing their clonal expansion.[4]

-

Reduced Cytokine Production: The production of key anti-tumor cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), by T-cells is diminished in an arginine-depleted environment.[5]

-

Promotion of T-regulatory Cell (Treg) Function: Arginine depletion can favor the function of immunosuppressive Tregs, further dampening the anti-tumor immune response.[3]

By targeting arginase, INCB01158 directly counteracts this central mechanism of immune evasion.

Mechanism of Action of INCB01158

INCB01158 is a competitive inhibitor of arginase, binding to the active site of the enzyme and preventing the hydrolysis of L-arginine.[6] This leads to a localized increase in L-arginine concentrations within the TME, reversing the immunosuppressive effects described above.[7][8] The restoration of L-arginine levels promotes:

-

Enhanced T-cell and Natural Killer (NK) Cell Proliferation and Activation: With sufficient L-arginine, T-cells and NK cells can proliferate and mount a more effective cytotoxic response against tumor cells.[8]

-

Increased Pro-inflammatory Cytokine Production: The restoration of arginine levels allows for the increased synthesis of nitric oxide and the secretion of pro-inflammatory cytokines and chemokines, which further activates the anti-tumor immune response.[7]

-

Modulation of Myeloid Cell Phenotype: By altering the metabolic landscape, arginase inhibition may also influence the polarization of myeloid cells, potentially shifting them from an immunosuppressive M2-like phenotype to a more pro-inflammatory M1-like state.

The following diagram illustrates the signaling pathway affected by INCB01158:

Caption: Mechanism of action of INCB01158 in the tumor microenvironment.

Quantitative Data Summary

Table 1: In Vitro Potency of INCB01158

| Target | IC50 (nM) | Source |

| Recombinant Human Arginase 1 | 86 - 89 | [6][9] |

| Recombinant Human Arginase 2 | 296 | [6] |

| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [6] |

| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [6] |

| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [6] |

| Native Arginase 1 (Cancer Patient Plasma) | 122 | [6] |

Table 2: Preclinical In Vivo Efficacy of INCB01158

| Tumor Model | Treatment | Outcome | Source |

| Multiple syngeneic mouse models | INCB01158 monotherapy | Reduced tumor growth | [5] |

| B16 and CT26 models | INCB01158 + CD8+ or NK cell depletion | Blocked anti-tumor efficacy | [10] |

| Multiple syngeneic mouse models | INCB01158 + Checkpoint blockade (e.g., anti-PD-1) | Augmented tumor growth inhibition | [5] |

| Multiple syngeneic mouse models | INCB01158 + Adoptive T-cell or NK-cell therapy | Augmented tumor growth inhibition | [5] |

| Multiple syngeneic mouse models | INCB01158 + Gemcitabine | Augmented tumor growth inhibition | [6] |

Table 3: Clinical Efficacy of INCB01158 (Select Data from NCT02903914)

| Treatment Arm | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Source |

| INCB01158 Monotherapy | Advanced/Metastatic Solid Tumors | 1.4% (1 partial response) | 20% (stable disease) | [11] |

| INCB01158 + Pembrolizumab | Anti-PD-1/PD-L1-naive Head/Neck Squamous Cell Carcinoma | 19.2% (1 complete, 4 partial responses) | - | [11][12] |

| INCB01158 + Pembrolizumab | Microsatellite-Stable Colorectal Cancer (MSS-CRC) | - | 30% | [13] |

Note: Clinical trial data is subject to ongoing updates and further analysis.

Key Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methodologies.[7][14]

Principle: Arginase activity is measured by the quantification of urea produced from the hydrolysis of L-arginine. Urea reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.

Materials:

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MnCl2 solution (10 mM)

-

L-arginine solution (0.5 M)

-

Acidic stop solution (e.g., H2SO4:H3PO4:H2O at 1:3:7)

-

α-isonitrosopropiophenone (in ethanol or DMSO)

-

Urea standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or plasma samples in Arginase Assay Buffer.

-

Arginase Activation: Add MnCl2 to the samples and incubate at 55-56°C for 10 minutes to activate the enzyme.

-

Enzymatic Reaction: Add L-arginine solution to initiate the reaction and incubate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding the acidic stop solution.

-

Color Development: Add α-isonitrosopropiophenone and heat at 95-100°C for 30-60 minutes.

-

Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the urea concentration from a standard curve and calculate arginase activity.

T-Cell Proliferation Assay

This protocol is a general guideline based on standard immunological techniques.[15][16]

Principle: T-cell proliferation is assessed by measuring the incorporation of a fluorescent dye (e.g., CFSE) or a radioactive tracer (e.g., [3H]-thymidine) into newly synthesized DNA of dividing cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium

-

T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

INCB01158

-

CFSE (Carboxyfluorescein succinimidyl ester) or [3H]-thymidine

-

96-well culture plates

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Cell Labeling (for CFSE): Label T-cells with CFSE according to the manufacturer's protocol.

-

Cell Culture: Plate the T-cells in 96-well plates.

-

Treatment: Add INCB01158 at various concentrations.

-

Stimulation: Add T-cell stimulation reagents.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Analysis:

-

CFSE: Harvest cells, stain for surface markers if desired, and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

-

[3H]-thymidine: Pulse the cells with [3H]-thymidine for the last 18-24 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.

-

Flow Cytometry for Immune Cell Profiling in the TME

This protocol outlines a general workflow for analyzing immune cell populations in tumor samples.[8][17]

Principle: Fluorescently labeled antibodies are used to identify and quantify different immune cell subsets within a single-cell suspension of a tumor based on their unique surface and intracellular protein expression.

Materials:

-

Fresh tumor tissue

-

Tumor dissociation kit

-

Red blood cell lysis buffer

-

FACS buffer (PBS with BSA and sodium azide)

-

Fc block (to prevent non-specific antibody binding)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80)

-

Fixation/permeabilization buffer (for intracellular staining, e.g., for FoxP3)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Process fresh tumor tissue into a single-cell suspension using a tumor dissociation kit and mechanical disruption.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

-

Cell Staining:

-

Block Fc receptors with Fc block.

-

Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers.

-

For intracellular staining, fix and permeabilize the cells before incubating with antibodies against intracellular targets.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify their frequencies.

Visualizing Workflows and Pathways

Experimental Workflow: Preclinical Evaluation of INCB01158

Caption: A typical preclinical workflow for evaluating INCB01158.

Logical Relationship: Overcoming Immune Suppression

Caption: Logical flow of how INCB01158 reverses immune suppression.

Conclusion and Future Directions

INCB01158 represents a promising therapeutic strategy to counteract a key mechanism of immune evasion in the tumor microenvironment. By inhibiting arginase and restoring L-arginine levels, INCB01158 has demonstrated the potential to enhance anti-tumor immunity both as a monotherapy and in combination with other immunotherapies, particularly checkpoint inhibitors. The preclinical data strongly support its mechanism of action, and early clinical data have shown encouraging signs of activity in certain patient populations.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from arginase inhibition. A deeper understanding of the complex interplay between arginine metabolism and other immunosuppressive pathways within the TME will be crucial for designing more effective combination therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of INCB01158 across a range of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition [mdpi.com]

- 4. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Trial: NCT02903914 - My Cancer Genome [mycancergenome.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Protocol for analyzing arginase I expression in tumor-associated myeloid-derived suppressor cells from murine colon cancer using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives: A Fit-For-Purpose Approach - PMC [pmc.ncbi.nlm.nih.gov]

CB-1158: A Selective Arginase Inhibitor for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CB-1158 (also known as INCB001158 or Numidargistat) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of arginase (ARG).[1][2] Arginase is a critical enzyme in the tumor microenvironment (TME) that suppresses the immune system by depleting L-arginine, an amino acid essential for the activation, proliferation, and survival of cytotoxic T-cells and Natural Killer (NK) cells.[3][4] By inhibiting arginase, CB-1158 aims to restore L-arginine levels in the TME, thereby reversing myeloid-derived suppressor cell (MDSC)-mediated immunosuppression and enhancing the anti-tumor immune response.[5][6] This technical guide provides a comprehensive overview of CB-1158, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Arginase, particularly Arginase-1 (ARG1), is highly expressed by immunosuppressive myeloid cells, such as MDSCs, tumor-associated macrophages (TAMs), and neutrophils, within the TME.[7] ARG1 catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This depletion of L-arginine in the TME has two major consequences for anti-tumor immunity:

-

T-cell Dysfunction: T-cells require L-arginine for the expression of the T-cell receptor (TCR) CD3ζ chain, a critical component for TCR signaling.[7] L-arginine deprivation leads to the downregulation of the CD3ζ chain, impairing T-cell activation, proliferation, and cytokine production (e.g., IFNγ).[7]

-

Competition with Nitric Oxide Synthase (NOS): Arginase competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine.[8][9] Reduced L-arginine availability limits the production of nitric oxide (NO) by iNOS, a molecule that can have anti-tumor effects.[9]

CB-1158 is a competitive inhibitor that binds to the active site of arginase, preventing the breakdown of L-arginine.[10] This leads to an increase in extracellular L-arginine concentrations within the TME, which in turn is expected to:

-

Restore T-cell proliferation and effector functions.[5]

-

Enhance the activity of other immune cells, such as NK cells.[5]

-

Potentially increase NO production by iNOS.

The following diagram illustrates the proposed mechanism of action of CB-1158.

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.

Quantitative Data

In Vitro Potency

| Target | Assay | IC50 (nM) | Reference(s) |

| Recombinant Human Arginase-1 | Biochemical Assay | 86 - 98 | [6][11][12][13][14] |

| Recombinant Human Arginase-2 | Biochemical Assay | 296 | [14] |

| Native Arginase-1 (Human Granulocyte Lysate) | Cellular Assay | 178 | [14] |

| Native Arginase-1 (Human Erythrocyte Lysate) | Cellular Assay | 116 | [14] |

| Native Arginase-1 (Human Hepatocyte Lysate) | Cellular Assay | 158 | [14] |

| Native Arginase-1 (Cancer Patient Plasma) | Cellular Assay | 122 | [14] |

Preclinical In Vivo Efficacy

| Tumor Model | Treatment | Outcome | Reference(s) |

| Lewis Lung Carcinoma (LLC) | CB-1158 (100 mg/kg, BID) | Significant tumor growth inhibition | [15] |

| CT26 (Colon Carcinoma) | CB-1158 (100 mg/kg, BID) | Significant tumor growth inhibition | [15] |

| B16 (Melanoma) | CB-1158 (100 mg/kg, BID) | Significant tumor growth inhibition | [5] |

| 4T1 (Breast Cancer) | CB-1158 (100 mg/kg, BID) | Modest tumor growth inhibition | [5] |

| 4T1 (Breast Cancer) | CB-1158 + anti-PD-1 + anti-CTLA-4 | Reduced tumor growth and lung metastases | [4][11] |

Pharmacokinetics (Phase 1 Clinical Trial - NCT02903914)

| Parameter | 50 mg BID Dose | 100 mg BID Dose | Reference(s) |

| Tmax (hours) | ~4 | ~4 | [16][17][18] |

| Half-life (hours) | ~6 | ~6 | [16][17][18] |

| Steady-state plasma trough levels (µM) | 1.6 | 4.5 | [16][17][18] |

| Plasma Arginine Increase | 2.4-fold | 4-fold | [16][17][18] |

Clinical Trial Demographics (NCT02903914)

| Characteristic | Monotherapy (n=107) | Combination with Pembrolizumab (n=153) | Reference(s) |

| Median Age (years) | 62.0 | Not specified | [18] |

| Male (%) | Not specified | 64.6 | [18] |

| ECOG Performance Status 1 (%) | Not specified | 62.6 | [18] |

| Median Prior Therapies | Not specified | 2 | [18] |

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in various biological samples.[1][8][9][19]

Materials:

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Sample (cell lysate, tissue homogenate, plasma)

-

5x Substrate Buffer (containing L-arginine and MnCl2)

-

Urea Standard

-

Reagent A and Reagent B (for color development)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 430 nm

Procedure:

-

Sample Preparation:

-

Cell Lysates: Harvest ~10^6 cells, wash with PBS, and lyse in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100). Centrifuge to pellet debris and collect the supernatant.[1][8]

-

Tissue Homogenates: Homogenize tissue in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant.[19]

-

Plasma/Serum: If high levels of urea are expected, pretreat the sample to remove urea using a 10 kDa molecular weight cut-off filter.[9]

-

-

Assay Reaction:

-

Add 40 µL of sample to two wells of a 96-well plate (one for the sample and one for the sample blank).

-

Prepare a 1 mM Urea Standard. Add 50 µL of the standard and 50 µL of dH2O to separate wells.[1][8]

-

Prepare the 5x Substrate Buffer by mixing Arginine Buffer and Mn Solution.[1][8]

-

To the "sample" well, add 10 µL of 5x Substrate Buffer. Do not add to the "sample blank" well at this stage.[1][8]

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours). The incubation time may need to be optimized based on the arginase activity in the samples.[1][8]

-

-

Urea Detection:

-

Measurement:

-

Read the optical density at 430 nm using a microplate reader.

-

Calculate the arginase activity based on the difference in absorbance between the sample and sample blank, relative to the urea standard.

-

T-cell Proliferation Assay

This assay assesses the ability of CB-1158 to restore T-cell proliferation in the presence of immunosuppressive myeloid cells.[6][14]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients

-

Myeloid-derived suppressor cells (MDSCs) or granulocytes (optional, can be present within PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), and antibiotics

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

-

CB-1158

-

Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or [3H]-thymidine)

-

96-well cell culture plate

-

Luminometer, spectrophotometer, or liquid scintillation counter

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

-

Co-culture Setup:

-

Seed PBMCs (containing T-cells and myeloid cells) in a 96-well plate.

-

Add T-cell activation reagents to the wells (e.g., plate-bound anti-CD3 and soluble anti-CD28).[14]

-

Add a dose-titration of CB-1158 or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for a period of 2 to 5 days at 37°C in a humidified CO2 incubator.[14]

-

-

Proliferation Measurement:

-

CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability and proliferation. Read the luminescence on a luminometer.[14]

-

BrdU Incorporation: Add BrdU to the wells during the final hours of incubation. After incubation, fix and permeabilize the cells, and detect BrdU incorporation using an anti-BrdU antibody in an ELISA format.

-

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the wells during the final hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Syngeneic Mouse Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of CB-1158 in immunocompetent mice.[20][21]

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., LLC, CT26, B16, 4T1)

-

CB-1158 formulated for oral gavage

-

Vehicle control (e.g., water)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Inject a suspension of tumor cells subcutaneously or orthotopically into the mice.[22]

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer CB-1158 (e.g., 100 mg/kg) or vehicle control orally, typically twice daily (BID).[22]

-

-

Monitoring:

-

Measure tumor volume with calipers and record body weights regularly (e.g., 2-3 times per week).[22]

-

Monitor the general health of the animals.

-

-

Endpoint:

-

Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Tumors can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).

-

Immunohistochemistry for Arginase-1

This protocol is for the detection of Arginase-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[11][23][24][25]

Materials:

-

FFPE tissue sections on slides

-

Deparaffinization and rehydration solutions (e.g., xylene, ethanol series)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Peroxidase blocking solution

-

Protein blocking solution

-

Primary antibody against Arginase-1

-

Biotinylated secondary antibody

-

Streptavidin-HRP reagent

-

DAB substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval solution to unmask the antigenic epitopes.

-

-

Staining:

-

Block endogenous peroxidase activity.

-

Block non-specific protein binding.

-

Incubate with the primary anti-Arginase-1 antibody.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with Streptavidin-HRP.

-

Apply DAB substrate and monitor for color development.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the slides and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to assess the expression and localization of Arginase-1.

-

Measurement of L-Arginine in Plasma and Tumor

This protocol describes the quantification of L-arginine levels using a competitive ELISA or HPLC.[2][26][27][28]

Materials:

-

Plasma or tumor interstitial fluid (TIF) samples

-

L-Arginine ELISA kit or HPLC system

-

L-Arginine standards

Procedure (ELISA):

-

Sample Preparation:

-

Collect blood and separate plasma by centrifugation.

-

Extract TIF from harvested tumors.

-

-

ELISA:

-

Follow the manufacturer's instructions for the L-Arginine ELISA kit. This typically involves adding samples and standards to a microplate pre-coated with an anti-L-arginine antibody, followed by the addition of an enzyme-conjugated L-arginine and a substrate for color development.

-

-

Measurement:

-

Read the absorbance on a microplate reader.

-

Calculate the L-arginine concentration based on the standard curve.

-

Procedure (HPLC):

-

Sample Preparation:

-

Deproteinize plasma or TIF samples.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column and detector for amino acid analysis.

-

-

Quantification:

Visualizations

Experimental Workflow: Preclinical In Vivo Study

Caption: A typical workflow for a preclinical in vivo study of CB-1158.

Logical Relationship: CB-1158 and Immune Checkpoint Blockade

Caption: Logical relationship for combining CB-1158 with immune checkpoint inhibitors.

Conclusion

CB-1158 is a potent and selective arginase inhibitor with a clear mechanism of action aimed at overcoming a key immune escape pathway in the tumor microenvironment. Preclinical data have demonstrated its ability to inhibit tumor growth, both as a single agent and in combination with other immunotherapies, by restoring L-arginine levels and enhancing anti-tumor immunity.[5][11] Early clinical data have shown that CB-1158 is well-tolerated and achieves on-target pharmacodynamic effects.[16][17][18] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of CB-1158 and other arginase inhibitors in the field of immuno-oncology. Continued research is warranted to identify the patient populations most likely to benefit from this therapeutic strategy and to optimize its use in combination with other cancer treatments.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Plasma arginine concentrations are reduced in cancer patients: evidence for arginine deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trial: NCT02903914 - My Cancer Genome [mycancergenome.org]

- 6. Unlocking the Potential of CB-1158: Targeting Arginase to Enhance Immune-Mediated Anti-Tumor Activity [synapse.patsnap.com]

- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. exultdiagnostics.com [exultdiagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. criver.com [criver.com]

- 15. Arginase Inhibitor INCB001158 as a Single Agent and in Combination With Immune Checkpoint Therapy in Patients With Advanced/Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. ascopubs.org [ascopubs.org]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. biocare.net [biocare.net]

- 24. Arginase-1: A New Immunohistochemical Marker of Hepatocytes and Hepatocellular Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. antibodies.cancer.gov [antibodies.cancer.gov]

- 26. Quantification of L-Arginine in various samples made simple! - Immusmol [immusmol.com]

- 27. Plasma arginine in cancer of the gastrointestinal tract: effect of surgical treatment. | Gut [gut.bmj.com]

- 28. Plasma arginine as a predictive biomarker for outcomes with immune checkpoint inhibition in metastatic colorectal cancer: a correlative analysis of the CCTG CO.26 trial - PMC [pmc.ncbi.nlm.nih.gov]

The Arginase Inhibitor Numidargistat: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat, also known as CB-1158 or INCB01158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1] Developed by Calithera Biosciences and Incyte Corporation, it has been investigated primarily for its potential as an immuno-oncology agent.[2] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[3] In the tumor microenvironment (TME), elevated arginase activity, primarily by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine.[3][4] This amino acid is essential for T-cell proliferation and activation.[3] By inhibiting arginase, this compound aims to restore L-arginine levels in the TME, thereby enhancing the anti-tumor immune response.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Mechanism of Action

This compound is a competitive inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1] ARG1 is a cytosolic enzyme predominantly found in the liver, while ARG2 is a mitochondrial enzyme with broader tissue distribution.[5] In the context of cancer, MDSCs in the TME express high levels of ARG1, leading to localized L-arginine depletion and subsequent T-cell dysfunction.[4] By blocking this activity, this compound increases the bioavailability of L-arginine for T-cells, promoting their proliferation and effector functions.[3] This, in turn, can lead to an enhanced immune-mediated anti-tumor response.[3]

Signaling Pathway of Arginase Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of this compound-mediated arginase inhibition in the TME.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Source | IC50 (nM) | Reference(s) |

| Recombinant Human Arginase 1 | - | 86 | [1] |

| Recombinant Human Arginase 2 | - | 296 | [1] |

| Native Arginase 1 | Human Granulocyte Lysate | 178 | |

| Native Arginase 1 | Human Erythrocyte Lysate | 116 | |

| Native Arginase 1 | Human Hepatocyte Lysate | 158 | |

| Native Arginase 1 | Cancer Patient Plasma | 122 |

Table 2: Preclinical In Vivo Efficacy of this compound in Mouse Syngeneic Tumor Models

| Tumor Model | Mouse Strain | This compound Dose | Combination Agent(s) | Outcome | Reference(s) |

| CT26 (Colon Carcinoma) | BALB/c | 100 mg/kg, p.o., twice daily | Anti-PD-L1 | Inhibition of tumor growth | |

| CT26 (Colon Carcinoma) | BALB/c | 100 mg/kg, p.o., twice daily | Gemcitabine | Inhibition of tumor growth | [4] |

| 4T1 (Breast Cancer) | BALB/c | 100 mg/kg, p.o., twice daily | Anti-CTLA-4 and Anti-PD-1 | Inhibition of tumor growth | |

| LLC (Lewis Lung Carcinoma) | C57BL/6 | 100 mg/kg, p.o., twice daily | Gemcitabine | Inhibition of tumor growth | [4] |

Table 3: Phase I Clinical Trial Data for this compound (INCB001158)

| Parameter | Monotherapy (50-150 mg BID) | Combination with Pembrolizumab (50-100 mg BID) | Reference(s) |

| Number of Patients | 107 | 153 | [1] |

| Median Treatment Duration | 56 days | 84 days | [1] |

| Grade ≥3 Treatment-Emergent AEs | 45.8% | 51.7% | [1] |

Experimental Protocols

In Vitro Arginase Inhibition Assay

This protocol is a generalized procedure based on available information for determining the inhibitory activity of this compound on arginase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant or native arginase.

Materials:

-

Recombinant human arginase 1 or 2

-

Cell lysates (e.g., from human granulocytes, erythrocytes, or hepatocytes)

-

L-arginine solution

-

Manganese chloride (MnCl2) solution

-

Urea detection reagent (e.g., containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine)

-

96-well microplates

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant arginase or cell lysate containing native arginase in a suitable buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the arginase solution, MnCl2 (as a cofactor), and the diluted this compound or vehicle control. Pre-incubate for a specified time at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the L-arginine solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Urea Detection: Stop the reaction and measure the amount of urea produced. This is typically done by adding a colorimetric reagent that reacts with urea to produce a detectable signal.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro arginase inhibition assay.

In Vivo Syngeneic Tumor Model (CT26)

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in the CT26 syngeneic mouse model.

Objective: To assess the anti-tumor activity of this compound alone or in combination with other agents in an immunocompetent mouse model.

Materials:

-

CT26 colon carcinoma cells

-

BALB/c mice

-

This compound formulation for oral gavage

-

Combination agent(s) (e.g., anti-PD-L1 antibody)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Cell Culture: Culture CT26 cells under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells) into the flank of BALB/c mice.[6]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size, begin measurements with calipers.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) orally twice daily. Administer combination agents according to the specified schedule.

-

Tumor Measurement and Body Weight: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment and monitoring until the study endpoint is reached (e.g., tumors reach a maximum size, or a predetermined time point).

-

Data Analysis: Analyze tumor growth inhibition, survival, and other relevant endpoints.

Caption: Experimental workflow for the in vivo CT26 syngeneic tumor model.

Conclusion

This compound is a first-in-class arginase inhibitor that has demonstrated potent in vitro activity and preclinical in vivo efficacy in various tumor models. Its mechanism of action, centered on the restoration of L-arginine levels in the tumor microenvironment to enhance anti-tumor immunity, represents a promising approach in immuno-oncology. While early clinical trial results have shown that this compound is generally well-tolerated and achieves its pharmacodynamic goal of increasing plasma arginine, its anti-tumor activity has been limited.[1][3] Further research is warranted to fully understand the complex role of arginine metabolism in cancer and to identify patient populations that may derive the most benefit from arginase inhibition. This technical guide provides a foundational understanding of the discovery and preclinical development of this compound for researchers and drug development professionals in the field of oncology.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. assaygenie.com [assaygenie.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Myeloid-Derived Suppressor Cells and anti-tumor T cells: a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Numidargistat: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat, also known as CB-1158 or INCB001158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1][2] By targeting arginase, this compound modulates the tumor microenvironment, restoring arginine levels crucial for T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for professionals in the fields of oncology, immunology, and drug development.

Chemical Structure and Identification

This compound is a synthetic aminopyrrolidine derivative containing a boronic acid moiety, which is crucial for its inhibitory activity against arginase.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |

| Synonyms | CB-1158, INCB001158 |

| CAS Number | 2095732-06-0 |

| Molecular Formula | C11H22BN3O5 |

| Molecular Weight | 287.12 g/mol |

| SMILES | B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)--INVALID-LINK--N)(O)O |

| InChI | InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 |

| InChIKey | ZZJLMZYUGLJBSO-LAEOZQHASA-N |

Physicochemical and Pharmacokinetic Properties

This compound exhibits drug-like properties, including oral bioavailability and potent enzyme inhibition. A summary of its key quantitative properties is presented below.

Table 2: Physicochemical and Pharmacokinetic Profile of this compound

| Property | Value | Reference |

| IC50 (Arginase 1) | 86 nM | [4] |

| IC50 (Arginase 2) | 296 nM | [4] |

| Solubility in Water | >100 mM | [5] |

| Solubility in DMSO | 55 mg/mL | [6] |

| Oral Bioavailability (Mouse) | 52% | [7] |

| Half-life (Human) | ~6 hours | [7][8] |

| Tmax (Human) | 4 hours | [7] |

| Volume of Distribution (Human) | Low | [8] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of arginase, a key enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[1] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other immune-suppressive cells express high levels of arginase, leading to the depletion of L-arginine. This amino acid is essential for T-cell proliferation and function. By inhibiting arginase, this compound restores local L-arginine concentrations, thereby reversing this immunosuppressive mechanism and enhancing the anti-tumor activity of T-cells.

Experimental Protocols

In Vitro Arginase Inhibition Assay

A common method to determine the inhibitory potency of compounds like this compound is through an in vitro arginase inhibition assay using recombinant human arginase 1 and 2.

Objective: To determine the IC50 value of this compound against recombinant human arginase 1 and 2.

Materials:

-

Recombinant human arginase 1 and 2

-

L-arginine

-

Manganese chloride (MnCl2)

-

Urea detection reagent

-

This compound

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant arginase with MnCl2 to ensure full enzymatic activity.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the activated arginase enzyme, the diluted this compound, and L-arginine to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).

-

Reaction Termination and Urea Detection: Stop the reaction and add a urea detection reagent that forms a colored product with the urea generated.

-

Data Analysis: Measure the absorbance of the colored product using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of this compound is evaluated in syngeneic mouse models of cancer.

Objective: To assess the single-agent and combination anti-tumor activity of this compound in vivo.

Animal Model: Syngeneic mouse models (e.g., CT26 colon carcinoma in BALB/c mice).

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, checkpoint inhibitor monotherapy, combination therapy).

-

Drug Administration: Administer this compound orally, typically twice daily, at a specified dose (e.g., 100 mg/kg).[4]

-

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immune cell profiling).

-

Data Analysis: Compare tumor growth rates between the different treatment groups to determine the efficacy of this compound.

Clinical Development

This compound has been investigated in clinical trials for the treatment of various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[8] Early-phase clinical trials have demonstrated that this compound is generally well-tolerated and effectively inhibits plasma arginase activity, leading to increased plasma arginine levels.[8]

Conclusion

This compound is a first-in-class arginase inhibitor with a well-defined chemical structure and promising pharmacological properties. Its ability to modulate the tumor microenvironment by restoring arginine levels provides a novel approach to cancer immunotherapy. The data presented in this guide, including its physicochemical characteristics, mechanism of action, and experimental methodologies, offer a valuable resource for researchers and clinicians working on the development of new cancer therapies.

References

- 1. This compound | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. incb001158 - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Chemietek [chemietek.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

In Vitro Enzymatic Inhibition of Numidargistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small-molecule inhibitor of the arginase enzymes, ARG1 and ARG2.[1][2][3][4] Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[5] In the tumor microenvironment, upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. This depletion results in immunosuppression, allowing cancer cells to evade the host's immune system. This compound, by inhibiting arginase, aims to restore L-arginine levels, thereby enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of the in vitro studies on this compound's enzymatic inhibition, focusing on its activity against arginase 1 and 2.

Quantitative Inhibition Data

This compound has been demonstrated to be a potent inhibitor of both recombinant human arginase 1 (ARG1) and arginase 2 (ARG2). Furthermore, its inhibitory activity has been confirmed in various native human cell and plasma preparations. The following tables summarize the key quantitative data from in vitro studies.

| Target Enzyme | Inhibitor | IC50 (nM) | Source |

| Recombinant Human Arginase 1 | This compound (CB-1158) | 86 | [1][2][3] |

| Recombinant Human Arginase 2 | This compound (CB-1158) | 296 | [1][2][3] |

| Recombinant Human Arginase 1 | OATD-02 (Reference Inhibitor) | 69 ± 2 | [6] |

| Recombinant Human Arginase 2 | OATD-02 (Reference Inhibitor) | 335 ± 32 | [6] |

Table 1: Inhibitory Activity of this compound against Recombinant Human Arginases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for the reference inhibitor OATD-02 is included for comparison.

| Source of Native Arginase 1 | Inhibitor | IC50 (nM) |

| Human Granulocyte Lysate | This compound (CB-1158) | 178 |

| Human Erythrocyte Lysate | This compound (CB-1158) | 116 |

| Human Hepatocyte Lysate | This compound (CB-1158) | 158 |

| Cancer Patient Plasma | This compound (CB-1158) | 122 |

Table 2: Inhibitory Activity of this compound against Native Human Arginase 1 in Various Biological Samples. These data demonstrate the ability of this compound to inhibit the native form of the enzyme in a complex biological matrix.

| Cell Line/Primary Cells | Inhibitor | IC50 (µM) |

| Human HepG2 Cells | This compound (CB-1158) | 32 |

| Human K562 Cells | Numidargististat (CB-1158) | 139 |

| Primary Human Hepatocytes | This compound (CB-1158) | 210 |

Table 3: Inhibitory Activity of this compound in Cell-Based Assays. These assays measure the ability of this compound to inhibit intracellular arginase activity.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the enzymatic inhibition of this compound.

Recombinant Arginase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on purified recombinant human arginase 1 and 2.

Materials:

-

Recombinant human arginase 1 and 2

-

This compound (or other test compounds)

-

L-arginine hydrochloride (substrate)

-

Manganese chloride (MnCl2) (cofactor)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Urea detection reagent (e.g., a chromogen that forms a colored complex with urea)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant arginase enzyme with MnCl2 in the assay buffer to ensure the presence of the essential cofactor.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the activated arginase enzyme, the diluted this compound, and BSA.

-

Initiation of Reaction: Add L-arginine to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a urea detection reagent. This reagent often contains an acidic component to halt the enzymatic activity.

-

Color Development: Allow the color to develop according to the manufacturer's instructions for the urea detection reagent.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Arginase Inhibition Assay

This assay measures the ability of this compound to penetrate cells and inhibit intracellular arginase activity.

Materials:

-

Arginase-expressing cell lines (e.g., HepG2, K-562) or primary cells (e.g., human hepatocytes)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated and dialyzed

-

This compound

-

Urea detection kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dose-titration of this compound in the cell culture medium. Include wells with media alone as a background control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for compound uptake and inhibition of intracellular arginase.

-

Harvesting Supernatant: After incubation, collect the cell culture supernatant.

-

Urea Measurement: Determine the concentration of urea in the supernatant using a commercially available urea detection kit.

-

Data Analysis: Subtract the background urea levels (from media-only wells). Calculate the percentage of inhibition of urea production at each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of Arginase-Mediated Immunosuppression and its Inhibition by this compound

Caption: Mechanism of arginase-mediated immunosuppression and its reversal by this compound.

Experimental Workflow for In Vitro Arginase Inhibition Assay

Caption: A generalized workflow for determining the in vitro enzymatic inhibition of arginase.

Logical Relationship of this compound's Mechanism of Action

References

- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. tribioscience.com [tribioscience.com]

- 6. mdpi.com [mdpi.com]

Preclinical Profile of Numidargistat: An In-depth Technical Overview for Solid Tumor Research

Authored for Researchers, Scientists, and Drug Development Professionals

Numidargistat (also known as CB-1158 and INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase. In the tumor microenvironment, arginase-expressing myeloid cells deplete L-arginine, an amino acid crucial for the proliferation and function of T cells and Natural Killer (NK) cells. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby reversing this immunosuppressive mechanism and enhancing anti-tumor immunity. This technical guide provides a comprehensive summary of the key preclinical data for this compound in the context of solid tumors.

Quantitative In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibition of arginase activity in both enzymatic and cellular assays, which translates to anti-tumor efficacy in various preclinical solid tumor models, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Potency

| Target/Cell Line | IC50 (nM) |

| Recombinant Human Arginase 1 | 86[1] |

| Recombinant Human Arginase 2 | 296[1] |

| HepG2 (human liver carcinoma) | 32,000 |

| K-562 (human myelogenous leukemia) | 139,000[2] |

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosing Regimen | Outcome |

| CT26 (colorectal carcinoma) | This compound monotherapy | 100 mg/kg, p.o., twice daily | Reduced tumor growth[3] |

| CT26 (colorectal carcinoma) | This compound + anti-PD-L1 | This compound: 100 mg/kg, p.o., twice daily; anti-PD-L1: 5 mg/kg, i.p., on days 5, 7, 9, 11, 13, and 15 | Synergistic tumor growth inhibition[1] |

| CT26 (colorectal carcinoma) | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., twice daily; Gemcitabine: 50 mg/kg, i.p., on days 10 and 16 | Combination activity observed[1][4] |

| 4T1 (breast cancer) | This compound + anti-CTLA-4 + anti-PD-1 | This compound: 100 mg/kg, p.o., twice daily; anti-CTLA-4: 5 mg/kg, i.p., on days 2, 5, and 8; anti-PD-1: 5 mg/kg, i.p., on days 3, 6, and 9 | Combination activity observed[1] |

| LLC (Lewis lung carcinoma) | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., twice daily; Gemcitabine: 60 mg/kg, i.p., on days 6 and 10 | Combination activity observed[1][4] |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for key experiments conducted with this compound.

Recombinant Arginase Inhibition Assay

This assay determines the direct inhibitory activity of this compound on purified arginase enzymes.[5][6]

-

Enzyme Preparation : Recombinant human Arginase 1 (ARG1) and Arginase 2 (ARG2) are biosynthesized in an E. coli expression system and purified.

-

Reaction Mixture : The enzymatic reaction is conducted in an assay buffer (100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4) containing 1 mg/mL BSA, 200 µM MnCl₂, and the respective L-arginine hydrochloride substrate (10 mM for ARG1, 20 mM for ARG2).

-

Inhibitor Addition : Serial dilutions of this compound are added to the reaction mixture.

-

Incubation : The reaction is incubated for 1 hour at 37°C.

-

Urea Detection : The amount of urea produced is determined colorimetrically. A developing reagent (containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the absorbance is measured at 515 nm.[5]

-

IC50 Calculation : The IC50 values are calculated by fitting the normalized absorbance values to a four-parameter equation.

Intracellular Arginase Activity Assay

This assay measures the ability of this compound to inhibit arginase within cancer cells.[7]

-

Cell Seeding :

-

HepG2 cells are seeded at 100,000 cells per well one day prior to treatment.

-

K-562 cells are seeded at 200,000 cells per well on the day of treatment.

-

-

Treatment : Cells are treated with a dose-titration of this compound in SILAC RPMI-1640 media containing 5% heat-inactivated and dialyzed FBS, antibiotics/anti-mycotic, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.

-

Incubation : The cells are incubated for 24 hours.

-

Urea Measurement : The culture medium is harvested, and the amount of urea generated is determined. Wells containing media without cells serve as background controls.

Syngeneic Mouse Tumor Models

These in vivo models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.[1][4]

-

Animal Model : Female BALB/c mice (for CT26 and 4T1 models) or C57BL/6 mice (for LLC model) are used.

-

Tumor Cell Implantation :

-

CT26 and LLC : 1 x 10⁶ cells are injected subcutaneously into the right flank.

-

4T1 : 1 x 10⁵ cells are injected orthotopically into the mammary fat pad.

-

-

Treatment Administration :

-

This compound : Administered orally by gavage, typically at a dose of 100 mg/kg twice daily. The vehicle control is water.

-

Checkpoint Inhibitors (anti-PD-L1, anti-CTLA-4, anti-PD-1) : Administered via intraperitoneal (i.p.) injection at specified doses and schedules.

-

Gemcitabine : Administered via i.p. injection at specified doses and schedules.

-

-

Tumor Measurement : Tumor volume is measured three times per week using digital calipers and calculated using the formula: (length × width²)/2.

-

Euthanasia : Mice are euthanized when tumors become necrotic or reach a volume of 2000 mm³.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

INCB01158: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB01158, an orally bioavailable small molecule, is a potent inhibitor of arginase, an enzyme implicated in tumor immune evasion. By depleting the local environment of arginine, an amino acid crucial for T-cell proliferation and function, arginase-expressing myeloid-derived suppressor cells (MDSCs) create an immunosuppressive shield around tumors. INCB01158 is designed to counteract this mechanism, thereby restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of INCB01158, based on currently available data.

Pharmacokinetics

The pharmacokinetic profile of INCB01158 has been primarily characterized in a first-in-human, Phase 1 clinical trial (NCT02903914) involving patients with advanced/metastatic solid tumors. The study evaluated single-agent INCB01158 in escalating oral doses of 50 mg, 75 mg, 100 mg, and 150 mg administered twice daily (BID).[1][2][3]

Key Pharmacokinetic Parameters of INCB01158 (Monotherapy)

| Parameter | 50 mg BID | 100 mg BID | 150 mg BID |

| Tmax (Time to Maximum Concentration) | ~4 h[4] | ~4 h[4] | Data not available |

| Half-life (t½) | ~6 h[4] | ~6 h[4] | Data not available |

| Steady-State Trough Concentration (Cmin) | 1.6 µM[4] | 4.5 µM[4] | Data not available |

| Area Under the Curve (AUC) | Data not available | Data not available | Data not available |

Note: Comprehensive Cmax and AUC data across all dose levels are not publicly available at this time.

The recommended Phase 2 dose (RP2D) for INCB01158 was established at 100 mg BID.[2]

Pharmacodynamics

The pharmacodynamic effects of INCB01158 are directly linked to its mechanism of action as an arginase inhibitor. The primary intended effect is the restoration of arginine levels in the plasma and tumor microenvironment, leading to enhanced T-cell function.

Target Engagement and Biomarker Modulation

| Biomarker | 50 mg BID | 100 mg BID |

| Arginase Inhibition | >90%[4] | >90%[4] |

| Fold Increase in Plasma Arginine | 2.4-fold[4] | 4-fold[4] |

As demonstrated in the Phase 1 trial, INCB01158 achieved greater than 90% arginase inhibition at steady-state trough concentrations for both the 50 mg and 100 mg BID doses.[4] This target engagement resulted in a dose-dependent increase in plasma arginine levels.[1][3][4]

Experimental Protocols

Clinical Trial: NCT02903914

Study Design: This was a Phase 1, open-label, non-randomized, dose-escalation study. The dose-escalation phase followed a standard 3+3 design to determine the safety, tolerability, and RP2D of INCB01158 as a single agent and in combination with pembrolizumab.[5]

Patient Population: Patients with advanced/metastatic solid tumors were enrolled.[1][3]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose on Cycle 1 Day 1 and at other specified times to determine parameters such as Cmax, tmax, and AUC.[6]

Pharmacodynamic Assessments: Plasma samples were collected to measure arginine levels and arginase activity at baseline and throughout treatment to assess the biological activity of INCB01158.[4][5]

Preclinical Mouse Tumor Models

Methodology: In preclinical studies, INCB01158 was evaluated in syngeneic mouse tumor models. These models utilize immunocompetent mice, which are essential for studying the immunomodulatory effects of the drug.[1][7] Tumor cells are implanted, and once tumors are established, mice are treated with INCB01158, vehicle control, or combination therapies.

Assessments: Key endpoints in these studies included tumor growth inhibition, analysis of the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells), and measurement of plasma and tumor arginine levels.[4][8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Arginase Inhibition and T-Cell Activation

Caption: INCB01158 inhibits arginase, reversing T-cell suppression.

General Experimental Workflow for Preclinical Evaluation

Caption: Workflow for in vivo preclinical studies of INCB01158.

Conclusion

INCB01158 is a potent arginase inhibitor that has demonstrated target engagement and a favorable pharmacokinetic and safety profile in early clinical development. The pharmacodynamic effect of increased plasma arginine levels supports its mechanism of action. Further clinical investigation is warranted to fully elucidate its therapeutic potential in combination with other immunotherapies for the treatment of advanced solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 3. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Numidargistat's impact on nitric oxide synthesis in immune cells

An In-depth Technical Guide to Numidargistat's Impact on Nitric Oxide Synthesis in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as CB-1158 or INCB001158) is a potent, orally available, small-molecule inhibitor of the enzyme arginase.[1][2][3] Arginase plays a critical role in the tumor microenvironment by depleting the amino acid L-arginine, which is essential for the function of anti-tumor immune cells, particularly T-cells. In immune cell metabolism, a crucial bifurcation point exists for the utilization of L-arginine. It can be metabolized by either arginase or nitric oxide synthase (NOS).[4][5][6] These two enzymes compete for the same substrate, and their relative activity dictates downstream immunological outcomes.[5] Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), often express high levels of arginase, leading to L-arginine depletion and subsequent immunosuppression.[7][8] By inhibiting arginase, this compound aims to restore local L-arginine levels, thereby enhancing the functions of immune effector cells, in part through the promotion of nitric oxide (NO) synthesis.[7] This guide provides a detailed overview of the mechanism, quantitative effects, and experimental protocols related to this compound's influence on the L-arginine-NO axis in immune cells.

Core Mechanism: Re-routing L-arginine Metabolism